molecular formula C7H9NO2 B011968 4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one CAS No. 103365-28-2

4-Ethynyl-3-(1-hydroxyethyl)azetidin-2-one

Cat. No. B011968
M. Wt: 139.15 g/mol
InChI Key: YGMBLYXQKPCVKT-UHFFFAOYSA-N
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Patent
US05081238

Procedure details

To a solution of 578 mg (2.74 mmol) of 3-(1-hydroxyethyl)-4-(2-trimethylsilylethynyl)-2-azetidinone, which was prepared according to T. Chiba and T. Nakai [Chem. Lett., 651 (1985)], in 5 ml of THF, 4 ml (4 mmol) of a 1M solution of tetrabutylammonium fluoride in THF was added. After stirring at room temperature for 2 hours, 10 g of silica-gel was added, the solvent was distilled away and the resultant was eluted with diethyl ether. The eluent was concentrated and purified with 10 g of silica-gel column (diethyl ether) to give 347 mg of 4-ethynyl-3-(1-hydroxyethyl)-2-azetidinone (yield: 92%).
Name
3-(1-hydroxyethyl)-4-(2-trimethylsilylethynyl)-2-azetidinone
Quantity
578 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH:4]1[CH:7]([C:8]#[C:9][Si](C)(C)C)[NH:6][C:5]1=[O:14])[CH3:3].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1COCC1>[C:8]([CH:7]1[NH:6][C:5](=[O:14])[CH:4]1[CH:2]([OH:1])[CH3:3])#[CH:9] |f:1.2|

Inputs

Step One
Name
3-(1-hydroxyethyl)-4-(2-trimethylsilylethynyl)-2-azetidinone
Quantity
578 mg
Type
reactant
Smiles
OC(C)C1C(NC1C#C[Si](C)(C)C)=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
10 g of silica-gel was added
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away
WASH
Type
WASH
Details
the resultant was eluted with diethyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The eluent was concentrated
CUSTOM
Type
CUSTOM
Details
purified with 10 g of silica-gel column (diethyl ether)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#C)C1C(C(N1)=O)C(C)O
Measurements
Type Value Analysis
AMOUNT: MASS 347 mg
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.